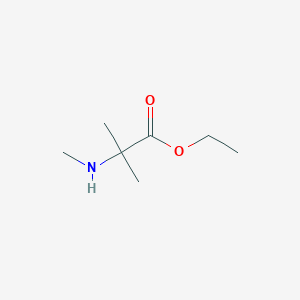

Ethyl 2-methyl-2-(methylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and a carboxylic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(methylamino)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed in the presence of a strong acid or base to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.

Major Products Formed

Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.

Reduction: 2-methyl-2-(methylamino)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-methyl-2-(methylamino)propanoate serves as a valuable building block in the synthesis of various biologically active molecules. Its methylamino group enhances interaction with biological targets, making it a candidate for drug development. Research indicates that compounds derived from this structure may influence biochemical pathways, potentially modulating enzyme and receptor activity.

Polymer Chemistry

The compound can be polymerized to form acrylics, such as polymethyl methacrylate (PMMA), which is widely used for its transparency and shatter-resistance. This application exploits its ability to act as a monomer in creating materials with desirable physical properties.

Recent studies have highlighted the potential biological activities of this compound, particularly in cancer research. It has been suggested that derivatives of this compound may inhibit specific proteins involved in cancer cell proliferation and survival, making it a target for further investigation in anticancer therapies.

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on centrosome amplification in cancer cells. The compound exhibited micromolar inhibition of key mitotic proteins, leading to multipolar spindle formation and subsequent cell death. This indicates its potential as a therapeutic agent in targeting cancer cell division processes.

Case Study 2: Synthesis of Novel Drug Candidates

Research has demonstrated that derivatives of this compound can be synthesized to create new drug candidates with enhanced efficacy against specific diseases. The structural modifications allowed for improved binding affinity to targeted receptors, showcasing its versatility in medicinal chemistry.

Comparative Applications Table

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Potential inhibitors for cancer-related proteins |

| Polymer Chemistry | Monomer for acrylic production | PMMA used in optics and lightweight materials |

| Biological Activity Studies | Investigation into enzyme/receptor interactions | Modulation of biochemical pathways |

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electronic and steric effects of its functional groups.

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-2-(methylamino)propanoate can be compared with other similar compounds such as:

Ethyl 2-methylpropanoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

2-methyl-2-(methylamino)propanoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Activité Biologique

Ethyl 2-methyl-2-(methylamino)propanoate, a compound with the molecular formula C₇H₁₅NO₂, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative that exhibits structural similarities to amino acids, which may influence its interactions with biological systems. The compound's unique structure allows it to participate in various biochemical pathways, potentially affecting neurotransmitter systems and metabolic processes.

The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest several potential pathways:

- Neurotransmitter Interaction : Similar compounds have shown the ability to act as substrates or inhibitors in enzymatic reactions that influence neurotransmitter levels. This may provide therapeutic benefits in neurological disorders .

- Anti-cancer Activity : Some studies indicate that this compound may induce cell death or inhibit cell proliferation in cancer cells. Its structural characteristics could allow it to interact with cellular targets involved in cancer progression.

Case Studies and Experimental Evidence

- Anti-cancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported an IC50 value indicating significant inhibition of cell viability in gastric cancer cells.

- Neuropharmacological Studies : Investigations into the compound's effect on neurotransmitter systems have revealed its potential role as a modulator. In vitro assays have shown alterations in neurotransmitter release profiles when exposed to this compound.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-cancer | Induces cell death in cancer cells | |

| Neurotransmitter modulation | Alters neurotransmitter release | |

| Enzymatic interaction | Potential substrate for metabolic enzymes |

Stability and Environmental Factors

The stability of this compound is influenced by environmental conditions such as temperature and pH. It is recommended to store the compound at low temperatures (-20°C) and shielded from light to maintain its efficacy.

Propriétés

IUPAC Name |

ethyl 2-methyl-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOVBQSXGOGOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.